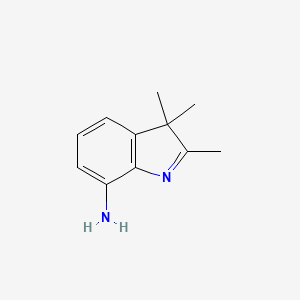

2,3,3-Trimethyl-3H-indol-7-amine

Description

Evolution of Research Trajectories in Substituted 3H-Indole Chemistry

The exploration of substituted 3H-indole chemistry has its roots in the classical Fischer indole (B1671886) synthesis, a reaction discovered in 1883 that produces aromatic indoles from phenylhydrazines and carbonyl compounds under acidic conditions. mdpi.comresearchgate.net This foundational method has been adapted over the years to yield a variety of substituted indoles, including the 3H-indole (indolenine) scaffold. mdpi.comresearchgate.net

Early research was primarily focused on understanding the reaction mechanism and scope of the Fischer synthesis. Isotopic labeling studies, for instance, were crucial in confirming that the aryl nitrogen (N1) of the starting phenylhydrazine (B124118) is incorporated into the resulting indole ring. mdpi.com The choice of acid catalyst, ranging from Brønsted acids like HCl and H2SO4 to Lewis acids such as boron trifluoride and zinc chloride, was also a significant area of investigation. mdpi.comresearchgate.net

In recent decades, research has shifted towards the development of novel synthetic methodologies that offer greater efficiency, milder reaction conditions, and broader functional group tolerance. acs.orgresearchgate.net For example, an iodine-mediated intramolecular cyclization of enamines has emerged as an effective, transition-metal-free method for synthesizing 3H-indole derivatives in good to high yields. acs.org This highlights a broader trend in organic synthesis towards more sustainable and atom-economical processes.

Furthermore, the application of substituted 3H-indoles has expanded beyond traditional domains. Initially recognized for their role as intermediates in the synthesis of pharmaceuticals like the triptan class of antimigraine drugs, these compounds are now being explored for their utility in materials science. mdpi.comchemodex.com Specifically, the 2,3,3-trimethyl-3H-indole core is a key building block in the preparation of cyanine (B1664457) dyes and other imaging agents. chemodex.com This evolution reflects a growing appreciation for the unique photophysical properties of the indolenine scaffold.

Structural Attributes and Electronic Characteristics of the 2,3,3-Trimethyl-3H-indol-7-amine Scaffold

The this compound scaffold is characterized by a bicyclic structure comprising a benzene (B151609) ring fused to a five-membered ring containing a nitrogen atom. Unlike the more common 1H-indoles, the 3H-indole or indolenine tautomer features a C=N double bond within the five-membered ring, with the C3 position being sp3-hybridized and geminally disubstituted. In this specific compound, the key features are:

A 2,3,3-trimethyl substitution pattern: A methyl group is attached to the C2 position, and two methyl groups are at the C3 position.

An amine group at the C7 position: An -NH2 group is attached to the benzene ring.

The presence of the gem-dimethyl groups at the C3 position sterically hinders tautomerization to the more stable aromatic indole form, thus locking the molecule in the 3H-indole configuration. The electronic characteristics of this scaffold are significantly influenced by the interplay between the electron-donating amine group and the imine functionality. The lone pair of electrons on the amine nitrogen can delocalize into the aromatic π-system, affecting the electron density distribution across the molecule and influencing its reactivity and spectroscopic properties.

While specific experimental data for this compound is scarce in publicly available literature, we can infer its properties from related, well-studied analogs like 2,3,3-Trimethyl-3H-indol-5-amine. nih.gov The location of the amino group on the benzene ring will modulate the electronic effects, with the 7-amino isomer expected to exhibit distinct spectroscopic and chemical behavior compared to the 5-amino isomer due to differences in resonance and inductive effects.

Table 1: Computed Properties of Related Indole Structures

| Property | 2,3,3-Trimethyl-3H-indol-5-amine | 2,3,3-Trimethyl-3H-indole (Parent Scaffold) |

|---|---|---|

| Molecular Formula | C11H14N2 | C11H13N |

| Molecular Weight | 174.24 g/mol | 159.23 g/mol |

| IUPAC Name | 2,3,3-trimethylindol-5-amine | 2,3,3-trimethylindole |

Overview of Contemporary Academic Research Foci and Methodological Advancements Pertaining to this compound

Contemporary research on compounds related to this compound is largely driven by their application in dye chemistry and as versatile synthetic intermediates. The 2,3,3-trimethyl-3H-indole core is particularly prevalent in the synthesis of cyanine dyes, which are valued for their strong absorption and fluorescence properties in the visible and near-infrared regions. chemodex.com

Methodological advancements continue to focus on the efficient synthesis of the indolenine core and its derivatives. The Fischer indole synthesis remains a relevant, albeit traditional, method. researchgate.net More modern approaches, however, seek to overcome the limitations of classical methods, such as the use of harsh acidic conditions. The development of iodine-mediated cyclizations is a prime example of a milder, more functional-group-tolerant alternative. acs.org

Research into the functionalization of the 3H-indole scaffold is also an active area. For instance, the synthesis of azo dyes based on 2,3,3-trimethyl-3H-indolenine has been reported, involving the diazotization of an amino-substituted indolenine and subsequent coupling with various aromatic compounds. lpnu.ua This demonstrates the utility of amino-functionalized indolenines as precursors to complex chromophores. While this research specifically utilized the 5-amino isomer, the principles are directly applicable to the 7-amino analog. lpnu.ua

Furthermore, the reactivity of the indolenine core itself is being exploited in novel ways. Alkylideneindolenine intermediates, generated from 3-substituted indoles, can react with a wide array of nucleophiles, providing a pathway to highly functionalized indole derivatives. rsc.org Photocatalytic intramolecular [2+2] cycloaddition reactions represent another cutting-edge approach to creating complex, semi-saturated polycyclic scaffolds from indole precursors. acs.org

While direct studies on this compound are not widely published, the existing body of research on related structures provides a strong foundation for understanding its potential properties and applications. Future research could focus on the specific synthesis of the 7-amino isomer and an exploration of its unique electronic and photophysical characteristics, potentially leading to the development of new dyes, sensors, or other functional materials.

Compound Index

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2,3,3-trimethylindol-7-amine |

InChI |

InChI=1S/C11H14N2/c1-7-11(2,3)8-5-4-6-9(12)10(8)13-7/h4-6H,12H2,1-3H3 |

InChI Key |

XQBRSMTYGAPXHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=CC=C2N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,3,3 Trimethyl 3h Indol 7 Amine and Its Functionalized Congeners

Established and Classical Synthetic Routes to the 2,3,3-Trimethyl-3H-indol-7-amine Core

Fischer Indole (B1671886) Synthesis: Mechanistic Insights and Applications for 3H-Indoles

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the preparation of indoles and their 3H-isomers (indolenines). nih.govmdpi.combyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comtestbook.comwikipedia.org For the synthesis of 2,3,3-trimethyl-3H-indoles, methyl isopropyl ketone is the carbonyl component of choice. nih.govmdpi.com

The mechanism, first proposed by Robinson, proceeds through several key steps: nih.govmdpi.com

Hydrazone Formation: The initial reaction between a phenylhydrazine and a ketone forms a phenylhydrazone.

Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer. nih.govmdpi.com

rsc.orgrsc.org-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a crucial rsc.orgrsc.org-sigmatropic rearrangement, which is often the rate-determining step, to form a di-imine intermediate. nih.govmdpi.com

Cyclization and Aromatization: The di-imine cyclizes to form a cyclic aminoacetal, which then eliminates a molecule of ammonia (B1221849) under acidic conditions to yield the aromatic indole ring. nih.govmdpi.comwikipedia.org

When α,α-disubstituted ketones like methyl isopropyl ketone are used, the reaction is interrupted, leading to the formation of a 3H-indole (indolenine) instead of a fully aromatic indole. rsc.org The choice of acid catalyst is critical, with both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) being effective. nih.govtestbook.comrsc.org For instance, the reaction of p-nitrophenylhydrazine hydrochloride with methyl isopropyl ketone in a mixture of acetic acid and hydrochloric acid yields 2,3,3-trimethyl-5-nitroindolenine. mdpi.com Subsequent reduction of the nitro group would provide the corresponding amine.

| Step | Description |

| 1 | Formation of phenylhydrazone from phenylhydrazine and a ketone. |

| 2 | Tautomerization to the corresponding enamine. |

| 3 | Acid-catalyzed rsc.orgrsc.org-sigmatropic rearrangement. |

| 4 | Cyclization and elimination of ammonia to form the 3H-indole ring. |

Stepwise Construction from Defined Aromatic Precursors

The synthesis of this compound can also be achieved through a stepwise approach starting from pre-functionalized aromatic compounds. A common strategy involves the construction of the heterocyclic ring onto a benzene (B151609) ring already bearing a protected amino group or a precursor like a nitro group.

For example, a synthetic route could begin with a 2-nitroaniline (B44862) derivative. The synthesis of 2,3,3-trimethyl-7-nitro-3H-indole has been reported by reacting o-nitrophenylhydrazine with methyl isopropyl ketone. nih.gov The reaction, however, was noted to be unsuccessful in acetic acid alone but proceeded in a mixture of acetic acid and HCl. nih.gov The subsequent reduction of the nitro group to an amine would yield the target compound. This stepwise approach allows for the precise placement of the amino group at the 7-position.

Another stepwise method involves the α-arylation of β-ketoesters or γ-lactams with aryl azides. nih.gov This can be followed by a Staudinger reduction to induce cyclization and form the 3H-indole ring. nih.gov This modular approach offers flexibility in the synthesis of variously substituted 3H-indoles. nih.gov

Contemporary and Catalytic Approaches for the Synthesis of 7-Aminoindoles

Modern synthetic methods are continually being developed to improve the efficiency, regioselectivity, and sustainability of indole synthesis.

Transition Metal-Catalyzed C-H Amination for Regioselective Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of indole rings. bohrium.comrsc.org These methods offer the potential for late-stage functionalization, avoiding the need for pre-functionalized starting materials. While much of the research has focused on C-H functionalization at the C2 and C3 positions, significant progress has been made in achieving regioselectivity at the C4-C7 positions of the benzene ring moiety. rsc.org

The direct C-H amination of an existing 2,3,3-trimethyl-3H-indole core at the C7 position presents a more direct route to the target molecule. Various transition metals, including palladium, rhodium, and copper, have been employed for C-H amination reactions. nih.govacs.org The choice of catalyst and directing group is crucial for controlling the regioselectivity of the amination. nih.gov For instance, palladium-catalyzed C-H amination has been used for the synthesis of indolines from N-(2-phenyl)ethyltriflamides. acs.org Although direct C-7 amination of 2,3,3-trimethyl-3H-indole is not widely reported, the principles of transition metal-catalyzed C-H amination provide a promising avenue for future research in this area.

Intramolecular Cyclization Reactions in 3H-Indole Ring Formation

Intramolecular cyclization reactions offer an efficient means of constructing the 3H-indole skeleton. acs.orgorganic-chemistry.orgnih.govacs.org One notable method is the iodine-mediated intramolecular cyclization of enamines. acs.orgorganic-chemistry.orgnih.govacs.org This approach provides a transition metal-free synthesis of a variety of 3H-indole derivatives in good to high yields. acs.orgorganic-chemistry.orgnih.govacs.org The reaction proceeds through the oxidative iodination of the enamine, followed by an intramolecular Friedel-Crafts-type alkylation and subsequent rearomatization. acs.org

Palladium-catalyzed intramolecular cyclization of aniline-tethered alkynyl cyclohexadienones is another powerful method for synthesizing fused tricyclic indoles. mdpi.com Similarly, intramolecular Larock indole annulation using a palladium catalyst has been successfully applied to the synthesis of 3,4-, 3,5-, and 3,6-fused tricyclic indoles from alkyne-tethered ortho-haloanilines. encyclopedia.pub These methods highlight the versatility of intramolecular cyclization strategies in constructing complex indole-based systems.

| Method | Catalyst/Reagent | Key Features |

| Iodine-Mediated Cyclization of Enamines | I₂, K₂CO₃ | Transition metal-free, good to high yields. acs.orgorganic-chemistry.org |

| Palladium-Catalyzed Cyclization | Pd(OAc)₂, ligand | Forms fused tricyclic indoles. mdpi.com |

| Intramolecular Larock Annulation | Pd₂(dba)₃/DtPBF | Synthesizes fused tricyclic indoles from ortho-haloanilines. encyclopedia.pub |

Sustainable and Green Chemistry Principles in Indole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. rsc.orgtandfonline.comtandfonline.com This is particularly relevant for widely used reactions like the Fischer indole synthesis.

Several green chemistry approaches have been applied to indole synthesis, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. tandfonline.comtandfonline.com For example, the microwave-assisted Fischer indole synthesis of 2,3,3-trimethyl-3H-indole in acetic acid can be completed in just 10 minutes with a 91% yield. nih.gov

Use of green solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or propylene (B89431) carbonate is a key principle of green chemistry. researchgate.netrsc.org The Fischer indole synthesis has been successfully performed in aqueous media. nih.govrsc.org

Catalyst-free and solvent-free conditions: Some modern methods aim to eliminate the need for both catalysts and solvents. tandfonline.comacs.org For instance, a one-pot, three-component reaction for synthesizing indolyl-4H-chromene derivatives has been developed that proceeds without any solvent. tandfonline.com

Mechanochemistry: The use of ball-milling to conduct reactions in a solvent-free manner is another emerging green technique that has been applied to the Fischer indole synthesis. rsc.org

These sustainable approaches not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes.

Derivatization and Functionalization Strategies for the this compound Scaffold.

The unique structure of this compound, featuring a reactive primary amino group and a modifiable indole nucleus, allows for a variety of chemical transformations. These strategies are crucial for creating a library of derivatives from this parent compound.

Chemical Transformations of the 7-Amino Group

The primary amino group at the C7-position of the indole ring is a key site for chemical derivatization. One of the fundamental transformations for aromatic amines is diazotization, followed by coupling reactions to form azo compounds. While research directly on the 7-amino isomer is specific, the reactivity is analogous to other amino-substituted 2,3,3-trimethyl-3H-indoles, such as the 5-amino isomer.

The synthesis of azo dyes from 2,3,3-trimethyl-3H-indolenine-5-amine has been demonstrated through its diazotization and subsequent reaction with a coupling component. lpnu.ua This process involves treating the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. This reactive intermediate can then be coupled with electron-rich aromatic compounds. For instance, the diazonium salt prepared from the 5-amino isomer was coupled with 2,3,3-trimethyl-3H-indolenine itself in an acidic environment to yield a bis-azo compound. lpnu.ua This approach is a viable strategy for functionalizing the 7-amino group of this compound to create novel azo derivatives.

Another demonstrated pathway for forming azo compounds from a related precursor involves the oxidative coupling of the amine. The reaction of 2,3,3-trimethyl-3H-indolenine-5-amine with manganese dioxide (MnO₂) in toluene (B28343) resulted in the formation of a bis-azo compound, albeit in a lower yield (32%) compared to the diazotization-coupling method (67%). lpnu.ua

Modifications and Substitutions on the Indole Ring System

The indole ring of the 2,3,3-trimethyl-3H-indole scaffold is amenable to various substitutions, allowing for the introduction of different functional groups which can modulate the molecule's properties.

A primary method for introducing substituents onto the benzene ring portion of the indole system is through the Fischer indole synthesis, starting with appropriately substituted phenylhydrazines. For example, the synthesis of 2,3,3-trimethyl-7-nitro-3H-indole (a direct precursor to the target 7-amino compound via reduction) was achieved by reacting p-nitrophenylhydrazine with isopropyl methyl ketone in a mixture of acetic acid and hydrochloric acid. mdpi.com This reaction highlights the ability to introduce key functional groups like the nitro group, which can then be readily converted to the amine. The Fischer synthesis has been used to prepare various methylated and nitrated indolenines in high yields. mdpi.com

Table 1: Synthesis of Substituted 2,3,3-Trimethyl-3H-indoles via Fischer Synthesis

| Starting Phenylhydrazine | Product | Yield | Reference |

|---|---|---|---|

| m-Tolylhydrazine HCl | 2,3,3,6-Tetramethyl-3H-indole | High | mdpi.com |

| p-Nitrophenylhydrazine | 2,3,3-Trimethyl-7-nitro-3H-indole | - | mdpi.com |

Modern synthetic methods offer more direct routes to functionalize the indole ring. A versatile strategy for the C7-selective functionalization of 3-alkylindoles involves a one-pot, two-step sequence of C2/C7-diboronation followed by a C2-selective protodeboronation. acs.org This method uses an iridium catalyst for the initial diboronation and an in situ palladium catalyst for the selective removal of the C2-boron group, yielding valuable C7-boroindoles. acs.org These boronated intermediates are highly versatile and can be used in a variety of cross-coupling reactions to introduce aryl, halo, or hydroxyl groups at the C7 position. acs.org

Furthermore, palladium-catalyzed C-H functionalization reactions represent a powerful tool for modifying the indole core. For instance, Pd(II)-catalyzed C-H arylation has been used to introduce aryl groups at the C4-position of 3-acetylindoles. acs.org Such strategies could potentially be adapted for the C-H functionalization of the 2,3,3-trimethyl-3H-indole system at various positions. Another modification to the ring system itself is the reduction of the C=N bond of the 3H-indole to form an indoline (B122111). This can be achieved through catalytic hydrogenation. organic-chemistry.org

Enantioselective Synthesis of Chiral 3H-Indole Derivatives

While this compound itself is achiral, the 3H-indole scaffold is a valuable precursor for the synthesis of chiral molecules, particularly indolines, which possess a stereocenter at the C2 position.

A significant advancement in this area is the development of a Brønsted acid-catalyzed enantioselective transfer hydrogenation of 3H-indoles. organic-chemistry.org This metal-free approach uses a chiral phosphoric acid catalyst and Hantzsch dihydropyridine (B1217469) as the hydrogen source to produce optically active indolines with high enantioselectivities. organic-chemistry.org The reaction proceeds under mild conditions and is effective for a range of 2-aryl-substituted 3H-indoles, achieving yields up to 98% and enantiomeric excesses (ee) up to 97%. organic-chemistry.org

Table 2: Enantioselective Brønsted Acid-Catalyzed Reduction of 2-Aryl-3H-indoles

| Substrate (2-Aryl Group) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Phenyl | 5 | 98 | 94 | organic-chemistry.org |

| 4-Methoxyphenyl | 5 | 97 | 95 | organic-chemistry.org |

| 4-Chlorophenyl | 5 | 98 | 97 | organic-chemistry.org |

Another powerful strategy for creating chiral indole derivatives is the catalytic asymmetric dearomatization (CADA) of 2,3-disubstituted indoles. nih.gov Using a chiral phosphoric acid catalyst, this method allows for a switchable synthesis of either chiral indolenines or chiral fused indolines from the same starting materials, with the outcome determined by the post-reaction workup conditions. This approach provides access to complex chiral scaffolds with excellent enantioselectivities. nih.gov

Additionally, cobalt-catalyzed hydroalkylation reactions have been developed for the enantioselective synthesis of chiral α,α-dialkyl indoles, demonstrating a C(sp³)–C(sp³) bond formation with remote stereocontrol. nih.gov This method is notable for its broad substrate scope, allowing the introduction of diverse alkyl groups. nih.gov

Chemical Reactivity and Reaction Mechanism Investigations of 2,3,3 Trimethyl 3h Indol 7 Amine

Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Nucleus and its Amine Substituent

The reactivity of 2,3,3-trimethyl-3H-indol-7-amine is characterized by the interplay between the electron-rich indole nucleus and the nucleophilic amine substituent.

Regioselectivity and Scope of Substitution Reactions

The indole nucleus is susceptible to electrophilic attack, and the regioselectivity of these reactions is influenced by the substitution pattern. In the case of 4-substituted indoles, electrophilic substitution can occur at either the C3 or C5 position. nih.gov The presence of an electron-donating group at the 7-position, such as the amine in this compound, can direct electrophiles to specific positions on the indole ring. beilstein-journals.org For instance, the introduction of an electron-donating methoxy (B1213986) group at the 7-position of an indole has been shown to favor substitution at the 4,5-fused position. nih.gov

The nucleophilicity of the indole ring is also a key factor in its reactivity. The indole side chain of tryptophan, for example, exhibits latent nucleophilic reactivity at multiple carbon positions. nih.gov This nucleophilicity allows for reactions such as prenylation, where an isopentenyl group is added to the indole ring. nih.gov

The table below summarizes the regioselectivity observed in various substitution reactions of substituted indoles.

| Reactant(s) | Catalyst/Conditions | Product(s) | Regioselectivity |

| cis-β-(α′,α′-dimethyl)-4′-methindolylstyrenes | PhSO₃H, toluene (B28343), 130 °C | Tetrahydrobenzo[cd]indoles and tetrahydrocyclopenta[e]indoles | Major product from cyclization at the C3 position. nih.gov |

| 2-(1H-indol-4-yl)ethanamine and secologanin | Potassium phosphate (B84403) buffer, 70 °C | 4β-(R)-1H-azepino[3,4,5-cd]indolylvincoside | C3 position. nih.gov |

| 4-(2-oxiranylmethoxy)indoles | Trifluoroethanol | Pyrano[2,3-e]indol-3-ols | C5 position. beilstein-journals.org |

Reactions Involving the Amine Functional Group

The amine group at the 7-position of this compound is a primary amine, which imparts characteristic nucleophilic and basic properties. wikipedia.org

Primary amines readily participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to form secondary, tertiary, and quaternary ammonium (B1175870) salts. libretexts.org

Acylation: Reaction with acid chlorides or anhydrides to form amides. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. wikipedia.org

Diazotization: Reaction with nitrous acid to form diazonium salts, which are versatile intermediates for synthesizing a range of compounds, including azo dyes. wikipedia.orglpnu.ua

The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia (B1221849). masterorganicchemistry.com However, the reactivity of the amine in this compound can be influenced by the steric hindrance imposed by the adjacent trimethyl-substituted carbon.

The table below provides an overview of typical reactions involving primary amines.

| Reaction Type | Reagent | Product |

| Alkylation | Alkyl halide | Secondary, tertiary, or quaternary ammonium salt |

| Acylation | Acid chloride or anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Diazotization | Nitrous acid | Diazonium salt |

Transition Metal-Mediated Chemical Transformations

Transition metal catalysis offers a powerful toolkit for modifying the indole scaffold of this compound.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) Utilizing the Indole Core

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, often employed in the synthesis of complex organic molecules. tcichemicals.comlibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. tcichemicals.com The indole core of this compound can be functionalized to participate in such reactions. For instance, the synthesis of styryl aniline (B41778) has been achieved through a Suzuki cross-coupling reaction between 2-aminophenyl boronic acid pinacol (B44631) ester and a vinyl triflate. uic.edu

Recent advancements in Suzuki-Miyaura coupling have expanded its scope to include a wider range of substrates and reaction conditions, such as the use of nickel catalysts and the ability to perform couplings at room temperature. tcichemicals.comorganic-chemistry.org

The following table illustrates the components of a typical Suzuki-Miyaura cross-coupling reaction.

| Component | Role | Example |

| Organoboron Compound | Nucleophile | Phenylboronic acid |

| Organic Halide | Electrophile | Haloarene |

| Catalyst | Facilitates the reaction | Palladium or Nickel complex |

| Base | Activates the organoboron compound | Potassium carbonate |

Coordination Chemistry and Ligand Properties in Catalytic Cycles

The coordination of the indole nitrogen can also be a factor. In some transition metal-catalyzed reactions, dearomatization of the indole ring can occur, leading to the formation of spiroindoleninium intermediates. chemrxiv.org These intermediates can then undergo further transformations, such as Wagner-Meerwein-like rearrangements. chemrxiv.org

Pericyclic and Ring-Opening/Closing Reaction Pathways

Pericyclic reactions, which proceed through a cyclic transition state, represent another facet of the reactivity of indole derivatives. masterorganicchemistry.com Electrocyclic reactions, a type of pericyclic reaction, involve the formation or breaking of a sigma bond and a pi bond in a concerted manner. masterorganicchemistry.com

The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on whether the reaction is initiated by heat or light. pressbooks.pub For example, the thermal ring closure of a 6π electron system, such as a hexatriene, occurs in a disrotatory fashion, while the photochemical reaction proceeds in a conrotatory manner. masterorganicchemistry.com

Intramolecular cyclizations involving the indole nucleus are also possible. For instance, 4-substituted indoles can undergo SEAr-based intramolecular cyclization to form fused ring systems. beilstein-journals.org The regioselectivity of these cyclizations can be influenced by substituents on the indole ring. beilstein-journals.org

The table below outlines the stereochemical rules for electrocyclic reactions.

| Number of π Electrons | Reaction Condition | Mode of Rotation |

| 4n | Thermal | Conrotatory |

| 4n | Photochemical | Disrotatory |

| 4n + 2 | Thermal | Disrotatory |

| 4n + 2 | Photochemical | Conrotatory |

Mechanistic Studies of Oxidation and Reduction Processes of the Indole and Amine Moieties

The dual presence of a 3H-indole and an aromatic amine group in this compound provides multiple sites for redox reactions. The specific course of these reactions is contingent on the nature of the oxidizing or reducing agent and the reaction conditions.

Oxidation Mechanisms:

The oxidation of this compound can proceed at either the indole nitrogen, the aromatic ring, or the exocyclic amine. The electron-rich nature of the indole ring and the activating effect of the amino group make the molecule susceptible to oxidation.

In the case of this compound, a similar oxidation at the amino group is plausible. However, the position of the amino group at C7 might influence the subsequent reaction pathways. Additionally, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially lead to the oxidation of the indole ring itself, possibly resulting in the formation of 2-oxindole derivatives, a common oxidation product of indoles. rsc.orgrsc.org The reaction with hydroxyl radicals (•OH), as seen in atmospheric oxidation studies of indole, typically proceeds via addition to the C=C bonds of the pyrrole (B145914) ring, leading to a cascade of reactions forming various oxygenated products. copernicus.org

Reduction Mechanisms:

The reduction of this compound would primarily target the imine-like C=N bond within the 3H-indole ring system. Strong hydride-reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing such functionalities.

The general mechanism for the reduction of amides and related C=N bonds by LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the C=N bond. saskoer.caorganicchemistrytutor.comacs.orgkhanacademy.org This is followed by protonation during the workup step to yield the corresponding amine. In the context of this compound, the reduction of the C2=N bond would lead to the formation of the corresponding indoline (B122111) derivative, 2,3,3-trimethyl-2,3-dihydro-1H-indol-7-amine.

It is important to note that while the primary amino group is generally not reducible under these conditions, the choice of reducing agent and reaction conditions can be crucial. For instance, the reduction of a related nitro-substituted 2,3,3-trimethyl-3H-indolenine using zinc dust in the presence of sodium hydroxide (B78521) has been shown to yield the corresponding amine. lpnu.ua This highlights that the specific substituents on the indole ring can influence the outcome of the reduction reaction.

| Redox Reaction | Reagent | Plausible Product Type | Relevant Findings on Analogous Compounds |

| Oxidation | MnO₂ | Azo compound | Oxidation of 2,3,3-trimethyl-3H-indolenine-5-amine yields a bis-azo compound. lpnu.ua |

| Oxidation | KMnO₄ | 2-Oxindole derivative | Indoles can be oxidized to 2-oxindoles. rsc.orgrsc.org |

| Reduction | LiAlH₄ | Indoline derivative | LiAlH₄ reduces C=N bonds to amines. saskoer.caorganicchemistrytutor.comacs.orgkhanacademy.org |

| Reduction | Zn/NaOH | Amine (from nitro precursor) | Reduction of nitro-2,3,3-trimethyl-3H-indolenine yields the corresponding amine. lpnu.ua |

Photochemical and Photophysical Reactivity of this compound and its Photo-Active Derivatives

The photochemical and photophysical properties of this compound are of interest due to the inherent photoactivity of the indole chromophore. These properties are influenced by the substitution pattern on the indole ring, which can modulate the electronic transitions and deactivation pathways of the excited states.

Photochemical Reactivity:

The indole nucleus is known to undergo various photochemical reactions, including photoionization, photosubstitution, and photodimerization. The presence of an amino group at the 7-position is expected to influence this reactivity.

Studies on the photodegradation of indole derivatives, such as the fluorescent indicator indo-1 which contains an indole moiety, have shown that UV irradiation can lead to photobleaching and the formation of non-fluorescent or Ca²⁺-insensitive products. nih.gov This degradation can involve the loss of functional groups attached to the indole ring. For this compound, photodegradation could potentially involve reactions of the amino group or cleavage of the indole ring. The photodegradation quantum yield, a measure of the efficiency of this process, has been reported for some compounds, though specific data for 7-aminoindoles is scarce. rsc.org

Furthermore, photo-induced electron transfer is a key process in the photochemistry of indoles. The indole ring can act as an electron donor in the excited state, leading to the formation of radical intermediates that can drive subsequent chemical transformations.

Photophysical Properties:

The photophysical properties, such as absorption and fluorescence, of this compound are determined by the electronic structure of the molecule. The absorption spectrum is expected to show characteristic bands for the substituted indole system. The fluorescence emission, a key feature of many indole derivatives, is sensitive to the polarity of the solvent and the nature of the substituents.

While specific photophysical data for this compound is not available in the searched literature, studies on other substituted indoles and 7-aminoindole derivatives can provide a basis for understanding its expected behavior. For instance, styryl-based chromophores containing a free amino group exhibit absorption in the visible region and emit in the green-red region, although with low quantum yields. researchgate.net The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, is a critical parameter. For comparison, some pyranoindole derivatives have shown quantum yields up to 76% in acetonitrile. rsc.org

The table below summarizes some photophysical data for related indole derivatives to provide context.

| Compound/Derivative Type | Absorption Maxima (λmax,abs) | Emission Maxima (λmax,em) | Fluorescence Quantum Yield (ΦF) | Solvent | Reference |

| Styryl-based amino dyes | 531 nm | 617 nm | Low | Dichloromethane | researchgate.net |

| Pyrano[3,2-f]indole derivative | ~350 nm | ~500 nm | 0.14 | Acetonitrile | rsc.org |

| Pyrano[2,3-g]indole derivative | ~350 nm | ~500 nm | 0.58 | Acetonitrile | rsc.org |

| 7-Oxy-coumarin phthalocyanine | Q-band | - | - | DMF | rsc.org |

It is important to emphasize that the specific values for this compound and its derivatives would need to be determined experimentally. The data presented here for analogous compounds serve as a guide to the expected photophysical behavior.

Advanced Spectroscopic and Structural Characterization Methodologies for 2,3,3 Trimethyl 3h Indol 7 Amine and Its Chemical Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond Basic Identification for Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules like 2,3,3-Trimethyl-3H-indol-7-amine and its adducts. While one-dimensional ¹H and ¹³C NMR are fundamental for initial identification, advanced methods are required to resolve complex structures and dynamic behaviors.

Multi-dimensional NMR Techniques for Complex Architectures

For complex molecules, such as the azo dyes derived from 2,3,3-trimethyl-3H-indol-5-amine, a close structural analog of the 7-amino isomer, one-dimensional NMR spectra can be crowded and difficult to interpret definitively. lpnu.ua Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unambiguously assign proton and carbon signals. These experiments reveal correlations between nuclei, allowing for the step-by-step construction of the molecular framework.

In the ¹H NMR spectra of such derivatives, aromatic proton signals can appear as singlets, doublets, and multiplets, depending on the substitution pattern, typically in the range of 6.95–8.96 ppm. lpnu.ua The ¹³C NMR spectra show corresponding aromatic carbon signals between 109 and 165 ppm. lpnu.ua The characteristic gem-dimethyl groups at the C3 position and the methyl group at the C2 position of the indole (B1671886) core provide distinct singlet signals in the ¹H NMR spectrum, which serve as key starting points for structural assignment.

Table 1: Representative ¹H and ¹³C NMR Data for Azo-Dye Adducts of 2,3,3-Trimethyl-3H-indol-5-amine

| Compound Type | ¹H NMR (ppm) - Aromatic Protons | ¹³C NMR (ppm) - Aromatic Carbons |

|---|

Note: Data is illustrative for complex adducts based on the 2,3,3-trimethyl-3H-indol-5-amine core. lpnu.ua

NMR-Based Kinetic and Equilibrium Studies of Reactions

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time to study their kinetics and equilibria. For instance, the reaction of related indole derivatives with other molecules can be followed directly in the NMR tube. An example is the reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with primary amines. researchgate.net This compound presents two potential reactive sites: the aldehyde group and the oxirane ring.

By monitoring the reaction progress with ¹H NMR, researchers can distinguish between the formation of a Schiff base (from reaction at the aldehyde) and an amino alcohol (from reaction at the oxirane). researchgate.net The appearance and integration of characteristic signals, such as the disappearance of the aldehyde proton signal (around 10.00 ppm) or changes in the signals of the oxirane protons (2.5-3.4 ppm), provide quantitative data on the concentration of reactants and products over time. researchgate.net Such studies, supported by quantum-chemical calculations, have shown that for certain bielectrophilic indoles, the formation of the amino alcohol is thermodynamically more favorable than the alternative Schiff base, demonstrating how NMR can be used to determine reaction outcomes and relative product stability. researchgate.net

X-ray Crystallography for Solid-State Molecular and Supramolecular Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and revealing the molecule's conformation and its arrangement within the crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state structure of indole derivatives is heavily influenced by intermolecular forces such as hydrogen bonding and π–π stacking. In the crystal structure of a Schiff base derived from a 1,3,3-trimethyl-indoline precursor, 2-amino-3-[2-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-ethylideneamino]-but-2-enedinitrile, intermolecular N–H···N hydrogen bonds are observed. researchgate.net These interactions link adjacent molecules into chains, which are then further organized into a three-dimensional network. researchgate.net The analysis of these interactions is crucial for understanding the material's properties and for crystal engineering, where the goal is to design solids with specific packing motifs. mdpi.com The ability to predict and identify such hydrogen bonding patterns is a significant area of crystallographic research. mdpi.com

Table 2: Illustrative Crystallographic Data for an Indoline-Derived Schiff Base

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₇N₅ |

| Key Bond Length (C=N) | 1.2953(18) Å |

| Dominant Intermolecular Interaction | N–H···N Hydrogen Bonds |

Source: Data from the crystal structure of 2-amino-3-[2-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-ethylideneamino]-but-2-enedinitrile. researchgate.net

Conformational and Tautomeric Studies in Crystalline States

X-ray crystallography provides a snapshot of the molecule in its lowest energy conformation in the solid state. For flexible molecules, this can reveal preferred torsional angles and intramolecular geometries. Furthermore, for molecules that can exist as different tautomers, crystallography can identify the specific form present in the crystal. While this compound itself has a fixed imine tautomer due to the quaternary C3 carbon, its chemical adducts may exhibit tautomerism. The precise bond lengths obtained from crystallographic data, such as the C13–N2 bond length of 1.2953(18) Å in the aforementioned Schiff base, confirm the presence of a C=N double bond, unequivocally establishing the imine form in the solid state. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Using techniques like electrospray ionization (ESI), the molecular formula of a newly synthesized compound, such as a derivative of (2,3-dihydro-1H-indol-5-ylmethyl)amine, can be confirmed by matching the experimentally measured mass to the calculated exact mass. mdpi.com

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) is used to analyze fragmentation pathways. The molecule is ionized, selected, and then fragmented, and the masses of the resulting fragments are analyzed. This process provides valuable structural information. For instance, studies on the fragmentation of related peptidomimetics show characteristic cleavage patterns that depend on the structure. researchgate.net The fragmentation of a nitroisophthalic acid derivative, for example, is marked by the cleavage of an oxygen atom from the nitro group. researchgate.net For this compound and its adducts, a characteristic fragment would likely correspond to the loss of a methyl group from the stable indolenine core, leading to a fragment ion with a mass 15 units lower than the parent ion. Analysis of these pathways helps to piece together the molecular structure and confirm the identity of the compound.

Table 3: Predicted Collision Cross Section (CCS) Data for Adducts of 7-Bromo-2,3,3-trimethyl-3H-indole

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 238.02258 | 143.7 |

| [M+Na]⁺ | 260.00452 | 158.6 |

| [M+K]⁺ | 275.97846 | 147.2 |

Note: This data for a related bromo-analog illustrates how HRMS can characterize various adducts that may be formed during analysis. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding arrangements within a molecule. For this compound, these methods provide critical insights into its structural framework.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not detailed in the search results, it is a valuable technique for studying such compounds. spectroscopyonline.com

Table 1: Key Vibrational Frequencies for Related Indole Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C-N (Tertiary Amine) | Stretch | 1250 - 1020 | spectroscopyonline.com |

| N-H (Primary Amine) | Stretch | Two bands | spectroscopyonline.com |

| N-H (Secondary Amine) | Stretch | One band | spectroscopyonline.com |

This table is illustrative and based on general principles of IR spectroscopy for amines. Specific values for this compound would require experimental data.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Behavior

Electronic spectroscopy, particularly UV-Vis absorption and fluorescence, provides crucial information about the electronic transitions and photophysical properties of molecules. These techniques are instrumental in understanding how this compound and its derivatives interact with light.

The UV-Vis absorption spectra of indole derivatives are characterized by electronic transitions within the aromatic system. mdpi.com The parent 2,3,3-trimethyl-3H-indole serves as a foundational structure for understanding these transitions. rsc.org The introduction of an amino group at the 7-position is expected to influence the electronic structure and, consequently, the absorption spectrum.

Fluorescence spectroscopy is particularly sensitive to the molecular environment and can reveal details about the excited state properties. Studies on related 3-styrylindoles have demonstrated that their fluorescence intensity and emission wavelength can be modulated by their interaction with macromolecules like bovine serum albumin (BSA). nih.gov This suggests that this compound could also exhibit interesting fluorescence behavior, potentially serving as a fluorescent probe. nih.gov The synthesis of novel indol-3-yl-thiazolo[3,2-a] spectroscopyonline.comlpnu.uanist.govtriazines and their Schiff bases has been followed by fluorescence studies, highlighting the importance of this technique in characterizing new indole derivatives. researchgate.net

Table 2: Photophysical Data for Related Indole Derivatives

| Compound/System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observation | Reference |

| 3-styrylindoles with BSA | 280 | 345 (BSA fluorescence quenching) | Interaction with BSA leads to changes in fluorescence. | nih.gov |

This table provides examples from related indole systems to illustrate the type of data obtained from fluorescence spectroscopy.

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a powerful tool for probing the effect of the environment on the electronic structure of a molecule. This phenomenon arises from differential solvation of the ground and excited states.

Investigations into azo dyes derived from 1,3-benzothiazol-2-ylacetonitrile have shown that their electronic absorption spectra are sensitive to the solvent polarity, indicating the presence of charge transfer equilibria. nih.gov This suggests that this compound and its adducts could also exhibit solvatochromic behavior. The amino group at the 7-position can participate in hydrogen bonding and other solvent-solute interactions, which would likely lead to shifts in the UV-Vis absorption and fluorescence spectra in different solvents. Such studies can provide valuable information about the dipole moment changes upon electronic excitation and the nature of the excited state.

Computational and Theoretical Investigations of 2,3,3 Trimethyl 3h Indol 7 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometry, energy, and distribution of electrons within a molecule like 2,3,3-Trimethyl-3H-indol-7-amine.

By applying DFT, one can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For a typical aromatic amine, the HOMO is often localized on the amine group and the aromatic ring, while the LUMO is distributed over the aromatic system.

The electrostatic potential surface, another output of DFT calculations, maps the charge distribution and can predict sites susceptible to electrophilic or nucleophilic attack. In this compound, the lone pair of electrons on the nitrogen atom of the amine group would be expected to be a region of high electron density, making it a likely site for protonation or reaction with electrophiles.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT analysis of an indole (B1671886) derivative similar to this compound.

| Parameter | Value | Significance |

| HOMO Energy | -5.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Reflects the chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

This data is illustrative for a representative indole derivative and not specific to this compound.

Computational methods can also predict the spectroscopic properties of a molecule, which can be invaluable for its identification and characterization. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculated frequencies can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. For this compound, characteristic frequencies would be expected for the N-H stretching of the amine group, C-N stretching, and various vibrations of the aromatic ring.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts are a powerful tool for interpreting experimental NMR spectra.

The following table provides an example of predicted spectroscopic data for a related indole compound.

| Spectroscopic Parameter | Predicted Value | Corresponding Functional Group/Atom |

| UV-Vis λmax | 285 nm | π → π* transition of the indole ring |

| IR Frequency (N-H stretch) | 3450 cm⁻¹ | Amine group |

| ¹³C NMR Chemical Shift (C7) | 145 ppm | Carbon atom bearing the amine group |

This data is illustrative for a representative indole derivative and not specific to this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations can be used to explore its conformational landscape. The rotation around the C-N bond connecting the amine group to the indole ring is a key conformational variable. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations.

Furthermore, MD simulations are particularly useful for studying the effects of solvents. By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, one can observe how the solvent organizes around the solute and how it influences the solute's conformation and dynamics. For instance, the hydrogen bonding between the amine group of this compound and water molecules can be studied in detail.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, the structures of transition states, and the activation energies that govern the reaction rates.

For this compound, a key reaction would be electrophilic substitution on the aromatic ring. Computational methods can be used to model the attack of an electrophile at different positions on the ring and to determine the relative energies of the resulting intermediates and transition states. This would allow for the prediction of the regioselectivity of such reactions. The calculations would likely show that the positions ortho and para to the electron-donating amine group are activated towards electrophilic attack.

Quantitative Structure-Property Relationship (QSPR) Modeling for Rational Chemical Design (Excluding Biological Activities)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical or chemical properties. These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical equation that correlates these descriptors with an experimentally measured property.

For this compound, QSPR models could be developed to predict properties such as its boiling point, solubility, or chromatographic retention time. This would involve a database of related compounds for which these properties are known. The models would be based on a variety of molecular descriptors, including constitutional, topological, and quantum chemical descriptors. Such models are valuable for rational chemical design, as they allow for the prediction of properties for new, unsynthesized molecules, thereby guiding synthetic efforts.

Applications of 2,3,3 Trimethyl 3h Indol 7 Amine As a Core Structure in Advanced Materials and Organic Synthesis Research

Precursor for the Synthesis of Novel Heterocyclic and Polycyclic Systems

The inherent reactivity of the indole (B1671886) nucleus makes it a foundational element in the synthesis of more elaborate molecular frameworks. The 2,3,3-trimethyl-3H-indole unit provides a stable yet reactive core that can be elaborated upon to create diverse heterocyclic and polycyclic structures. While research often highlights derivatives like 5-amino or unsubstituted indolenines, the principles are broadly applicable to the 7-amino isomer, which acts as a valuable intermediate for constructing compounds with significant structural complexity.

Construction of Fused and Bridged Ring Architectures

The indole scaffold is central to the development of fused ring systems where adjacent rings share one or more bonds. Research has demonstrated the synthesis of various fused heterocycles, such as pyrroloindoles and indolo[2,3-b]quinoxalines, starting from indole precursors. researchgate.netdntb.gov.ua These synthetic strategies often involve the cyclization of intermediates derived from the indole core. For instance, methods have been developed for creating pyrrolo[3,4-b]indoles from 2,3-dilithioindoles, which are highly reactive intermediates. researchgate.net Similarly, the synthesis of indolo[2,3-b]quinoxalines, a class of compounds evaluated for various biological activities, relies on the inherent reactivity of the indole system. dntb.gov.ua The presence of an amino group, as in 2,3,3-trimethyl-3H-indol-7-amine, provides a handle for annulation reactions, where new rings are built onto the existing indole framework, leading to complex polycyclic aromatic systems.

The versatility of the indole core extends to the formation of bridged ring systems, although these are less common than fused architectures. The fundamental reactivity patterns of indole derivatives, such as their participation in cycloaddition reactions, underpin their potential use in creating these sterically demanding structures.

Synthesis of Spirocyclic Compounds

Spirocyclic compounds, characterized by two rings connected through a single shared atom, are a prominent class of molecules in medicinal and materials chemistry. The indole nucleus is a well-established precursor for spirooxindoles, a closely related structure. beilstein-journals.org Multi-component reactions utilizing isatin (B1672199) (an oxidized derivative of indole) are a common and efficient method for constructing spirooxindole-fused heterocycles. beilstein-journals.org

More directly related to the 2,3,3-trimethyl-3H-indole core is its use in synthesizing spiropyrans. rsc.org For example, 1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indolium bromide, derived from 2,3,3-trimethyl-3H-indole, can be reacted with substituted salicylaldehydes to form the core spiropyran structure. rsc.org This demonstrates the utility of the trimethylated indole moiety in forming the indoline (B122111) part of the spiropyran, highlighting its role as a key component in creating these photoswitchable molecules. The synthesis of spiro[dihydropyridine-oxindoles] has also been achieved through a three-component reaction involving isatins, arylamines, and cyclopentane-1,3-dione, further showcasing the adaptability of the indole skeleton in spiro-compound synthesis. beilstein-journals.org

Building Block for Functional Dyes and Pigments in Academic Contexts

The extended π-conjugated system of the indole ring makes it an excellent chromophore. The introduction of an amino group enhances its electron-donating character, making this compound a valuable building block for synthesizing functional dyes with applications in sensing and imaging.

Development of Cyanine (B1664457) and Azo Dyes with Tunable Optical Properties

The 2,3,3-trimethyl-3H-indole moiety is a cornerstone of many cyanine dyes. acs.org These dyes are characterized by two nitrogen-containing heterocycles linked by a polymethine chain. The 2,3,3-trimethylindoline (B99453) group often serves as one of the terminal heterocyclic systems. The electronic properties, and thus the absorption and emission wavelengths, of cyanine dyes can be finely tuned by modifying the length of the polymethine chain or by adding substituents to the heterocyclic rings. acs.org Heptamethine cyanine dyes, for example, are crucial near-infrared (NIR) fluorophores used in bioimaging. acs.org

The amino group on the indole ring is particularly useful for creating azo dyes. Azo compounds are synthesized by the diazotization of an aromatic amine, such as an aminotrimethyl-3H-indolenine, to form a diazonium salt. lpnu.ua This salt is then reacted with a coupling component, such as phenol (B47542) or 2-naphthol (B1666908), to yield the final azo dye. lpnu.ua The specific coupler used significantly influences the electronic conjugation and, consequently, the color of the dye. This relationship allows for the rational design of dyes with specific, tunable optical properties. lpnu.ua

| Amine Component | Coupling Component | Resulting Azo Dye Structure | Absorption Maximum (λmax) |

|---|---|---|---|

| 2,3,3-trimethyl-3H-indolenine-5-amine | Phenol | Compound with phenol coupler | 378 nm |

| 2,3,3-trimethyl-3H-indolenine-5-amine | 2-Naphthol | Compound with 2-naphthol coupler | 494 nm |

Fluorescent Probes and Chemical Sensors

The fluorescent properties of indole derivatives make them ideal candidates for developing probes and sensors. The 2,3,3-trimethyl-3H-indole core has been incorporated into fluorescent probes designed for specific analytical tasks. rsc.orgevitachem.com For example, a highly sensitive fluorescent probe for quantifying the protein transthyretin in human plasma was developed from 2,3,3-trimethyl-3H-indol-5-amine. rsc.org The synthesis involved converting the amine to an amide and further functionalization, demonstrating how the amine group serves as a critical handle for building the final sensor molecule.

Furthermore, the 2,3,3-trimethyl-3H-indole scaffold is used to develop probes that respond to environmental changes, such as pH. evitachem.com A derivative, 2,3,3-trimethyl-3H-benzo[e]indole, acts as a scaffold for fluorescent probes that can detect acidic pH through observable changes in color and fluorescence. evitachem.combiosynth.com This capability is crucial for applications in cell biology and diagnostics where monitoring pH is important.

Integration into Organic Electronic and Photonic Materials Research

The delocalized π-electron system and reactive nature of the 2,3,3-trimethyl-3H-indole structure make it a valuable component in the design of materials for organic electronics and photonics. These materials are explored for use in devices like organic light-emitting diodes (OLEDs) and optical switches.

The indole ring system is a component of various molecules studied for their electroluminescent properties. For instance, derivatives of pyridopyrazino[2,3-b]indole have been investigated as blue-red fluorescent dyes with potential applications in organic electronics. dntb.gov.ua The incorporation of the indole moiety contributes to the electronic structure that governs the material's ability to emit light upon electrical excitation.

Components for Organic Light-Emitting Materials

There is no available scientific literature detailing the use of this compound as a core component in the development of organic light-emitting materials. Research on related indole derivatives for Organic Light-Emitting Diodes (OLEDs) typically involves more complex, fused-ring systems or different substitution patterns. The parent structure, 2,3,3-trimethylindolenine, is a known precursor for various dyes, but its 7-amino derivative has not been specifically reported in the context of OLEDs. chemicalbook.com

Thermochromic and Photochromic Material Development

No specific studies have been found that utilize this compound for thermochromic or photochromic material development. The foundational 2,3,3-trimethyl-3H-indole moiety is a key building block for a class of photochromic molecules known as spiropyrans. rsc.org Similarly, azo dyes based on the 2,3,3-trimethyl-3H-indolenine scaffold, which can exhibit photochromic properties, have been synthesized using the 5-amino isomer (2,3,3-trimethyl-3H-indolenine-5-amine), but not the 7-amino isomer. lpnu.ua

Ligand Design in Coordination Chemistry and Asymmetric Catalysis

The application of this compound in ligand design is not documented in the available research literature. The presence of both a heterocyclic nitrogen atom and an aromatic amine group makes it a theoretically viable candidate as a chelating ligand, but no specific instances of its use have been reported.

A search of the current scientific literature yielded no results on the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers incorporating this compound as a linker or ligand.

There is no published research on the development of chiral ligands derived from this compound for use in stereoselective transformations or asymmetric catalysis.

Future Perspectives and Emerging Research Directions for 2,3,3 Trimethyl 3h Indol 7 Amine Chemistry

Application of Machine Learning and Artificial Intelligence in Indole (B1671886) Synthesis and Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and drug discovery. researchgate.net These computational tools can analyze vast datasets to predict reaction outcomes, propose novel synthetic pathways, and design molecules with desired properties, thereby accelerating research and reducing resource expenditure. biosynth.comsigmaaldrich.com For indole derivatives, AI models are being trained on extensive reaction data to understand the complex interplay between reactants, catalysts, and conditions.

The future application of these technologies to 2,3,3-Trimethyl-3H-indol-7-amine is manifold. AI algorithms could be employed to:

Optimize Synthesis: Predict the most efficient and high-yielding synthetic routes to this compound and its derivatives, circumventing laborious trial-and-error experimentation.

De Novo Design: Generate novel molecular structures based on the this compound core, tailored for specific biological targets or material properties. Deep generative models can explore a vast chemical space to identify promising candidates that human chemists might overlook. sigmaaldrich.com

Property Prediction: Forecast the physicochemical, pharmacokinetic, and electronic properties of new derivatives without the need for initial synthesis and testing, enabling a more focused and efficient discovery process. researchgate.netsigmaaldrich.com

The development of a general machine learning interatomic potential (ANI) model, which can simulate reactive processes for organic molecules with high accuracy and speed, represents a significant leap forward. msu.edu Such models could be trained specifically on the reaction space around substituted 3H-indoles to guide the discovery of new transformations.

Table 1: Machine Learning Techniques in Chemical Synthesis and Design

| ML/AI Technique | Application in Indole Chemistry | Potential for this compound |

|---|---|---|

| Random Forests (RF) | Predicting reaction yields and classifying reaction outcomes. | Optimizing conditions for derivatization of the 7-amino group. |

| Neural Networks (NN) | Modeling complex structure-activity relationships (SAR). | Designing derivatives with specific biological or material functions. |

| Graph Neural Networks (GNN) | Learning from molecular graph representations to predict properties and reactivity. | Predicting undiscovered reactivity modes based on the compound's unique topology. |

| Generative Models | De novo design of novel molecular structures with desired features. sigmaaldrich.com | Creating virtual libraries of novel probes or material precursors for screening. |

Exploration of Undiscovered Reactivity Modes and Unconventional Transformations

The reactivity of the indole nucleus is typically dominated by electrophilic substitution at the C3 position. rsc.org However, the 3H-indole (indolenine) structure of this compound, with its fully substituted C3 position and an imine functional group, presents a different electronic landscape. The primary amino group at the C7 position further modulates this reactivity.

Future research will likely focus on leveraging this unique structure to uncover novel transformations:

Iminium Ion Chemistry: The C2-N1 double bond can be activated to participate in reactions such as cycloadditions and nucleophilic additions, which are less common for traditional indoles. The quaternization of the nitrogen atom, for instance, creates a reactive indolium salt that is susceptible to nucleophilic attack. sciforum.net

Directed C-H Functionalization: The C7-amino group could act as a directing group in metal-catalyzed C-H activation reactions, enabling selective functionalization of the benzene (B151609) ring at the C6 or C5 positions. This would provide a powerful tool for building molecular complexity.

Ring-Opening and Rearrangement: Under specific conditions, such as acid promotion, the indole ring can undergo ring-opening or rearrangement reactions, providing access to entirely different heterocyclic scaffolds. lpnu.ua For example, reactions of indoles with certain aminobenzaldehydes can lead to quinoline (B57606) structures via indole ring-opening. lpnu.ua

Photocatalysis: Visible-light-promoted reactions offer mild conditions for transformations. Photoinitiated denitrogenation has been used to synthesize 2-substituted indoles from benzotriazoles and alkynes, suggesting that light-mediated radical pathways could unlock new reactivity for the this compound scaffold. fishersci.com

Table 2: Examples of Unconventional Indole Transformations

| Reaction Type | Description | Relevance to this compound |

|---|---|---|

| Dearomatization | Strategies that convert the aromatic indole into a non-aromatic indoline (B122111), often creating stereocenters. bldpharm.com | The 3H-indole is already partially dearomatized; further reduction or addition reactions could create complex 3D structures. |

| Cycloadditions | The indole ring can act as a dienophile in Diels-Alder reactions or participate in [2+2] and [2+3] cycloadditions. nih.gov | The imine moiety could participate as a unique component in cycloaddition reactions to form novel fused ring systems. |

| Metal-Carbenoid Reactions | Transition metal-catalyzed reactions with diazo compounds can lead to C-H functionalization at various positions. sigmaaldrich.com | Exploring rhodium or copper catalysis could lead to selective alkylation or cyclopropanation on the benzene ring. |

| Ring-Opening/Indolization | A metal-free approach has been developed to synthesize indoles from aryl triazoles via ring-opening and subsequent cyclization. chemspider.com | The stability and potential for controlled fragmentation of the 3H-indole ring could be explored to generate novel non-indolic structures. |

Development of Advanced Analytical and Spectroscopic Probes Derived from the Compound

Indole and its derivatives are excellent fluorophores and form the core of many spectroscopic probes for sensing ions, pH, and biological molecules. chemspider.comnist.gov Their photophysical properties are highly sensitive to the local environment and can be tuned through chemical modification. The 2,3,3-trimethyl-3H-indole core is a key component in various dyes and sensors.

This compound is a promising platform for developing next-generation probes:

pH Sensors: The C7-amino group is basic and can be protonated. This protonation event would significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule, making it a potential colorimetric and fluorescent sensor for acidic environments. biosynth.com

Analyte-Specific Chemosensors: The amino group can be readily functionalized to act as a binding site for specific analytes like metal ions or anions. sciforum.net For example, its derivatization into a squarylium dye could yield chromogenic sensors. The binding event would trigger a change in the intramolecular charge transfer (ICT) character, resulting in a detectable optical signal.

Bio-imaging Agents: By attaching targeting moieties or reactive groups, derivatives of this compound could be designed to accumulate in specific organelles or react with specific biomolecules within living cells, allowing for fluorescent imaging.

Table 3: Indole-Based Spectroscopic Probes and Their Applications

| Probe Type | Target Analyte/Application | Sensing Mechanism |

|---|---|---|

| Indolium-based probe | Cyanide (CN⁻) | Nucleophilic attack on the iminium carbon, causing fluorescence quenching. sciforum.net |

| Indole-hemicyanine conjugate | Hypochlorite (OCl⁻) | Recognition and detection for bioimaging in live cells. nist.gov |

| Indole-3-acetic acid derivatives | Human Serum Albumin (HSA) | Used in high-performance affinity chromatography to study drug-protein binding. |

| 2,3,3-trimethyl-3H-benzo[e]indole derivative | pH | Intramolecular Charge Transfer (ICT) mechanism upon protonation. biosynth.com |

Expansion into Novel Materials Science and Supramolecular Chemistry Domains

The unique structural and electronic properties of indoles make them attractive building blocks for functional materials and complex supramolecular assemblies. The ability of the indole ring to participate in π-stacking, hydrogen bonding, and metal coordination is central to these applications.

Future research could leverage this compound in the following areas:

Functional Polymers: The amino group provides a handle for polymerization. It could be converted into a vinyl or acrylate (B77674) monomer and incorporated into polymer chains. The resulting polymers could possess interesting optical or electronic properties, such as photochromism if the indole is converted to a spiropyran derivative. lpnu.ua

Supramolecular Assemblies: The amino group is a hydrogen bond donor, and the imine nitrogen is a hydrogen bond acceptor. This dual functionality could be exploited to direct the self-assembly of molecules into well-defined supramolecular structures like gels, liquid crystals, or porous frameworks.

Metal-Organic Frameworks (MOFs): By functionalizing the benzene ring with additional coordinating groups (e.g., carboxylic acids), this compound could serve as a novel organic linker for the construction of MOFs with unique topologies and potential applications in gas storage or catalysis.

Palladacycles: Indole rings can coordinate directly with metals like palladium through the C3 atom, forming dimeric, bridged structures known as palladacycles. The specific stereochemistry of the 2,3,3-trimethyl-3H-indole core could influence the stacking of the indole rings, leading to syn-anti isomerism and materials with distinct properties.

Q & A

Q. What are the established synthetic routes for 2,3,3-Trimethyl-3H-indol-7-amine, and how can reaction conditions be optimized?

The compound is synthesized via condensation reactions involving 2,3,3-trimethyl-3H-indole derivatives. A key method involves treating 2,3,3-trimethyl-3H-indole with the Vilsmeier reagent (POCl₃/DMF), forming intermediates like (1,3-dihydroindol-2-ylidene)propanedials. Subsequent reactions with nucleophiles (e.g., hydroxylamine) yield derivatives such as 2-cyanoacetamide analogs. Optimization requires controlled stoichiometry, reflux conditions (e.g., ethanol at 70–80°C), and purification via recrystallization .

Q. How is structural characterization of this compound performed?

Characterization relies on ¹H/¹³C NMR to confirm substituent positions and conjugation patterns. For example, methyl groups at C3 appear as singlets (~δ 1.84 ppm), while aromatic protons show splitting patterns indicative of indole substitution. IR spectroscopy identifies functional groups (e.g., NH stretches at ~3289 cm⁻¹, C≡N at ~2199 cm⁻¹). X-ray crystallography resolves stereoelectronic effects, such as intramolecular H-bonding between the indole NH and carbonyl groups, stabilizing the E-configuration of double bonds .

Q. What are the common side reactions or byproducts in its synthesis?

Unexpected products may arise from competing reaction pathways. For example, hydroxylamine treatment of propanedial intermediates can lead to cyanoacetamide derivatives instead of anticipated isoxazole products due to diooxime cyclization and fragmentation. Byproduct formation is minimized by strict control of reagent ratios and reaction time .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Molecular docking (e.g., using AutoDock Vina) evaluates interactions with target proteins like androgen receptors (AR). Key residues (e.g., LEU704, GLY708) form hydrogen bonds and hydrophobic contacts with indole scaffolds, predicting binding affinities (e.g., docking scores of −7.0 kcal/mol). MD simulations assess stability over 100 ns trajectories, revealing conformational changes in receptor-ligand complexes .

Q. How do structural modifications influence antimicrobial efficacy?

Derivatives with electron-withdrawing groups (e.g., Cl, F) at C7 enhance activity against Gram-positive bacteria (e.g., S. aureus). Minimum inhibitory concentration (MIC) assays correlate substituent electronegativity with membrane disruption potency. For example, halogenated analogs show MICs of 8–16 µg/mL, compared to 32 µg/mL for non-halogenated variants .

Q. What analytical strategies resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies between X-ray structures (e.g., planar indole rings) and NMR data (e.g., dynamic J-coupling) are addressed via variable-temperature NMR to detect conformational flexibility. DFT calculations (e.g., B3LYP/6-31G*) model tautomeric equilibria, reconciling observed spectral shifts with solid-state geometries .

Q. How can reaction mechanisms be validated for unexpected pathways?

Isotopic labeling (e.g., ¹⁵N-hydroxylamine) tracks nitrogen migration during cyanoacetamide formation. LC-MS/MS identifies transient intermediates (e.g., imine fragments), while Hammett plots quantify substituent effects on reaction rates, confirming a proton-induced fragmentation mechanism .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products